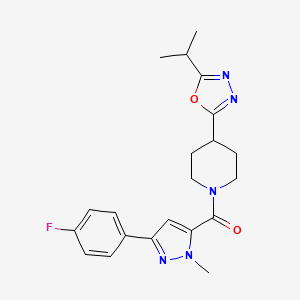

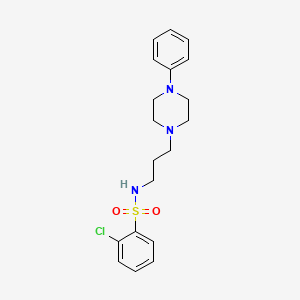

![molecular formula C20H24N2O6S B2512839 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034240-16-7](/img/structure/B2512839.png)

4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule. It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . The compound is related to other compounds such as CX546, which is known to be a potent antagonist of D4 receptors .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR, 1H-NMR and 13C-NMR spectral techniques can be used to characterize the compound . The compound’s structure can also be optimized using density functional theory (DFT) with B3LYP/6-311 G (d, p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight can be determined using mass spectrometry . Its molecular formula and structure can be determined using spectroscopic techniques .Scientific Research Applications

Urease Inhibition

The compound exhibits promising urease inhibitory activity. A copper (II) complex formed with this compound, [Cu₂(L₁)₄DMSO₂]·2DMSO, has been synthesized and characterized. The complex demonstrates strong inhibitory effects against urease, with an IC₅₀ value of 0.56 μmol/L. Notably, this activity surpasses that of the positive control acetohydroxamic acid (AHA), which has an IC₅₀ of 10.95 μmol/L .

Synthesis and Structure

The compound is derived from caffeic acid and undergoes a series of reactions to yield the final product. Single crystal X-ray diffraction confirms its structure. The (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid moiety plays a crucial role in its biological activity .

a. Medicinal Chemistry: Investigate its potential as a scaffold for designing novel drugs. The unique structural features could lead to new therapeutic agents targeting various diseases.

b. Antioxidant Properties: Given its aromatic nature, explore its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and associated diseases.

c. Biological Activity: Assess its impact on other enzymes or biological pathways. Investigate its interactions with proteins, receptors, or cellular components.

d. Coordination Chemistry: Explore its coordination behavior with other metal ions. Investigate its ability to form complexes with different metals and ligands.

e. Material Science: Consider its use in materials science, such as designing functional materials or catalysts.

f. Computational Studies: Perform computational simulations to predict its behavior, binding sites, and interactions.

Conclusion

The compound’s diverse applications warrant further investigation. Researchers can explore its potential in drug development, materials science, and beyond. Its unique structure and urease inhibitory activity make it an intriguing candidate for scientific exploration . Remember to conduct rigorous experiments and collaborate with experts in relevant fields to unlock its full potential.

Future Directions

The future directions for research on this compound could include further investigation of its mechanism of action, particularly its interaction with D4 receptors . Additionally, its potential therapeutic applications could be explored, given the role of D4 receptors in various neuropsychiatric diseases .

properties

IUPAC Name |

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-14-11-16(12-20(23)21(14)2)28-15-5-7-22(8-6-15)29(24,25)17-3-4-18-19(13-17)27-10-9-26-18/h3-4,11-13,15H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUXGVKYOHSOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

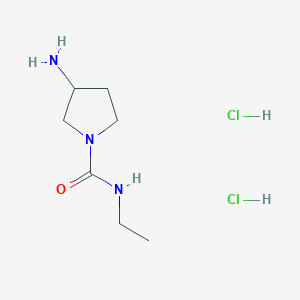

![1,7-dimethyl-8-(1-phenylethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512757.png)

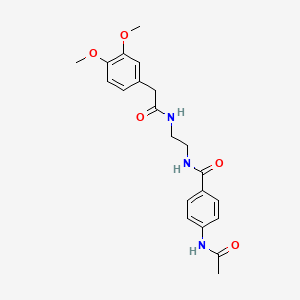

![Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2512758.png)

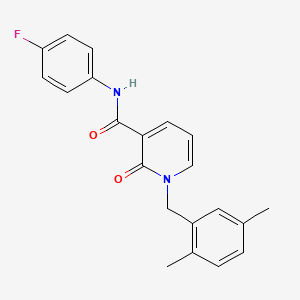

![N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2512760.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512765.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2512774.png)

![1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512778.png)

![N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2512779.png)